
SGA360
Übersicht
Beschreibung
SGA360 (1-allyl-7-trifluoromethyl-1H-indazol-3-yl]-4-methoxyphenol) is a Selective Aryl Hydrocarbon Receptor Modulator (SAhRM) developed to bias AHR signaling toward anti-inflammatory pathways without inducing DRE (dioxin response element)-dependent transcriptional activity . Structurally derived from WAY-169916, this compound was optimized to eliminate estrogen receptor (ER) binding while enhancing AHR affinity . Key properties include:
- Mechanism: Cytoplasmic retention of AHR, suppressing NF-κB/p65 and AHR co-recruitment to inflammatory gene promoters (e.g., Ptgs2, Il1b) .
- Applications: Anti-inflammatory effects in LPS-induced septic shock, MSU crystal-induced gout, and TPA-mediated ear edema models .
- Specificity: Requires high-affinity AHRb isoforms for activity; ineffective in AHRd or AHR-deficient models .
Vorbereitungsmethoden
Overview of SGA360 Synthesis
This compound is synthesized through a sequence of reactions starting from substituted indazole precursors. The synthesis emphasizes structural modifications to enhance AHR binding affinity while eliminating estrogen receptor (ER) interactions . Key steps include:
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Indazole core functionalization with trifluoromethyl and allyl groups.
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Methoxy group incorporation to block ER binding.
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Purification and characterization via chromatography and spectroscopic methods.
Starting Materials and Reagents
The synthesis begins with commercially available precursors and specialized reagents:
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2-Fluoro-3-(trifluoromethyl)benzaldehyde (Compound 6 ): Serves as the trifluoromethylated aromatic backbone.
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3,4-Dimethoxyphenylmagnesium bromide : Introduces methoxy groups critical for ER binding ablation.
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2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): Activates carbonyl groups for nucleophilic substitution.
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N-Methylmorpholine (NMM) : Facilitates coupling reactions.
Reactions are conducted under anhydrous conditions using tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents .
Step-by-Step Synthesis Protocol
Formation of Intermediate 9
Compound 6 (5.0 g, 24.02 mmol) reacts with CDMT (5.06 g, 28.81 mmol) and NMM (7.92 mL, 72.06 mmol) in anhydrous THF. After 1 hour, N,O-dimethylhydroxylamine hydrochloride (2.5 g, 24.02 mmol) is added, and the mixture is stirred for 8 hours. Workup involves extraction with ethyl acetate, washing with sodium carbonate and hydrochloric acid, and drying over Na₂SO₄ .
Yield : ~90% (white solid).
Grignard Reaction to Form Intermediate 10
Intermediate 9 (2.5 g, 9.96 mmol) is treated with 3,4-dimethoxyphenylmagnesium bromide in THF at 0°C. After 2 hours, the reaction is quenched with ethanol/HCl, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexanes, 1:9) .
Yield : 81% (white solid; mp 78–80°C).
1H NMR (CDCl₃) : δ 7.84–7.71 (m, 3H), 3.90 (s, 3H), 3.64 (s, 3H).
Cyclization to Indazole Derivatives (12 and 13)
Intermediate 10 undergoes microwave-assisted cyclization with anhydrous hydrazine in pyridine (250W, 100°C, 1 hour). The crude product is purified to yield 12 (94% yield, mp 134–136°C) .
**Key Analytical Data for 12 :
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ESI-MS : m/z 329 [M+H]⁺.
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1H NMR (DMSO-d₆) : δ 13.58 (s, 1H), 7.91 (d, J=8.0 Hz).
Parallel synthesis of 13 from intermediate 11 follows identical conditions, yielding 93% (mp 175–177°C) .
Allylation to Form this compound
Intermediate 12 (1.5 g, 4.66 mmol) is alkylated with allyl bromide (1.36 g, 11.26 mmol) in DMF at 60°C for 4 hours. The product is purified via silica gel chromatography (1% ethyl acetate/hexanes) .
Yield : 40% (white solid; mp 96–98°C).
Final Structure Verification :
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1H NMR (CDCl₃) : δ 7.88 (d, J=8.0 Hz), 5.95 (m, 1H), 5.25 (d, J=17.0 Hz).
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Canonical SMILES : C=CCN1N=C(C2=CC=C(OC)C=C2OC)C3=CC=CC(C(F)(F)F)=C31 .
Purification and Analytical Characterization
Chromatographic Purification
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Silica Gel Column : Ethyl acetate/hexanes gradients (1:9 to 1:2) resolve intermediates and final product.
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TLC Monitoring : Rf values validated using aluminum-supported silica plates .
Spectroscopic Data
Parameter | Value for this compound | Source |
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Molecular Formula | C₁₉H₁₇F₃N₂O₂ | |
Molecular Weight | 362.4 g/mol | |
Melting Point | 96–98°C | |
1H NMR | δ 7.88 (d), 5.95 (m), 5.25 (d) | |
ESI-MS | m/z 362.9 [M+H]⁺ |
Physicochemical Properties and Formulation
Solubility and Stability
In Vivo Formulation Considerations
For preclinical studies, this compound is dissolved in PBS/ethanol (1:2) at 0.33 mg/mL to ensure bioavailability .
Process Optimization and Yield Enhancement
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction time from 24 hours to 1 hour while improving yield (94% vs. 70% conventional heating) .
Allylation Efficiency
Excess allyl bromide (2.4 equiv) and elevated temperature (60°C) maximize N-allylation yield (40%), though competing O-allylation necessitates chromatographic separation .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SGA360 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogene . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, bestimmte pH-Werte und die Verwendung von Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
In Vivo Efficacy in Inflammatory Models
- TPA-Mediated Ear Edema Model : In studies using the 12-O-tetradecanoylphorbol-13-acetate (TPA) model, SGA360 demonstrated significant inhibition of ear swelling and inflammatory gene induction in C57BL6/J mice. However, this effect was absent in Ahr(-/-) mice, underscoring the role of AhR in mediating these responses .
- LPS-Induced Endotoxic Shock : this compound was effective in mitigating LPS-induced lethality and inflammatory signaling in mouse models. The compound reduced mortality rates and attenuated tissue inflammation by inhibiting macrophage migration and cytokine production .
- Monosodium Urate Crystal Gout Model : In models simulating gout, this compound reduced joint edema and inhibited neutrophil infiltration into the peritoneum following monosodium urate crystal exposure. This suggests its potential utility in treating gout-related inflammation .
RNA Sequencing Insights
RNA sequencing analyses have revealed that this compound significantly downregulates numerous inflammatory genes known to be regulated by AhR. These findings support its role as an effective anti-inflammatory agent by demonstrating a broad impact on gene expression profiles associated with inflammation .
Comparative Data Table
Wirkmechanismus
SGA360 exerts its effects by selectively modulating the aryl hydrocarbon receptor (AhR). It competitively binds to AhR, repressing serum amyloid A1 (SAA1) gene expression induced by interleukin-1 beta (IL-1β) in Huh7 cells . This modulation leads to the attenuation of inflammatory signaling pathways and the reduction of inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . The compound’s mechanism does not require AhR binding to its cognate response element, making it a partial antagonist .
Vergleich Mit ähnlichen Verbindungen
SGA360 vs. TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin)
Key Findings :
- This compound lacks TCDD’s toxicity by avoiding DRE binding, making it safer for chronic use .
- In LPS-challenged mice, this compound increased survival by 40% in AHRb mice, while TCDD worsened outcomes .
This compound vs. SGA315
Key Findings :
- This compound’s lack of agonism reduces off-target risks compared to SGA315 .
- Both ligands inhibit cholesterol synthesis genes, but this compound shows stronger dose-dependent repression .
This compound vs. GNF351
Key Findings :
- GNF351 antagonizes this compound’s effects, confirming this compound’s AHR dependency .
- Unlike GNF351, this compound retains therapeutic utility in AHRb-expressing systems .
This compound vs. WAY-169916
Key Findings :
Mechanistic Insights and Clinical Implications
- AHR Isoform Specificity : this compound’s efficacy in AHRb mice highlights the importance of genetic profiling for personalized therapies .
- DRE-Independent Pathways : this compound’s suppression of Ccl20 and Ptgs2 without DRE binding avoids TCDD-like toxicity, making it a viable candidate for chronic inflammatory diseases .
- Lipid Metabolism : Repression of SREBP-2-mediated cholesterol synthesis positions this compound as a dual-action agent for metabolic-inflammatory disorders .
Biologische Aktivität
SGA360, a selective modulator of the aryl hydrocarbon receptor (AhR), has garnered attention for its unique biological activities, particularly in the context of inflammation and cholesterol metabolism. This article delves into the compound's mechanisms, effects on various biological systems, and potential therapeutic applications, supported by data tables and case studies.
Overview of this compound
This compound is characterized as a selective AhR modulator (SAhRM) that does not induce the typical nuclear translocation associated with traditional AhR agonists. Instead, it enhances cytoplasmic localization of the receptor, which is pivotal in its anti-inflammatory properties and modulation of cholesterol homeostasis .
Inhibition of Inflammatory Responses
This compound has demonstrated significant anti-inflammatory effects in various experimental models:
- LPS-Induced Endotoxic Shock : In mouse models, this compound significantly reduced lethality and inflammatory signaling associated with lipopolysaccharide (LPS) exposure. This effect was dependent on the presence of a high-affinity allelic variant of AhR .
- Monosodium Urate Crystal Gout Model : Topical application of this compound mitigated joint edema, further supporting its role in acute inflammation management by inhibiting neutrophil and macrophage migration .
Regulation of Cholesterol Metabolism
This compound also plays a role in cholesterol metabolism by modulating the expression of NPC1L1, a key protein involved in cholesterol absorption:
- In human Caco-2 cells, treatment with this compound resulted in a ~30% reduction in cholesterol absorption, which was linked to decreased expression levels of NPC1L1 mediated through AhR activation .
Table 1: Effects of this compound on Inflammatory Markers
Case Study 1: this compound in Acute Inflammation
In an experimental setup involving LPS-induced septic shock, this compound was administered to mice. The results indicated a significant reduction in mortality compared to control groups. RNA sequencing revealed that this compound treatment downregulated genes associated with inflammation such as IL-6 and TNF-α across multiple tissues including lung and liver .
Case Study 2: Cholesterol Absorption Modulation
In vitro studies using human intestinal Caco-2 cells demonstrated that this compound effectively reduced NPC1L1 expression. This reduction correlated with decreased cholesterol uptake, highlighting its potential utility in managing dyslipidemia .
Research Findings
Recent studies underscore the importance of AhR in mediating both inflammatory responses and cholesterol metabolism. The selective modulation by this compound suggests that it could serve as a therapeutic agent for conditions characterized by excessive inflammation or dysregulated cholesterol levels.
Q & A
Q. What molecular mechanisms underlie SGA360's modulation of the aryl hydrocarbon receptor (AHR) in inflammatory repression?
Basic Research Focus
this compound acts as a selective AHR modulator (SAhRM) that inhibits inflammatory signaling through AHR-dependent pathways without requiring AHR binding to xenobiotic response elements (XRE). For example, in LPS-treated macrophages, this compound represses pro-inflammatory genes (e.g., Il1b, Il6, Tnfa) and AHR targets like Ahrr and Cyp1b1 by promoting cytoplasmic retention of AHR, thereby blocking nuclear translocation . This mechanism contrasts with classical agonists (e.g., TCDD), which induce AHR/XRE-driven gene expression. Key methodologies to validate this include qRT-PCR for gene expression and RNA sequencing (RNA-seq) to profile pathway-specific repression .
Q. How can researchers design experiments to evaluate this compound's dose-dependent effects on cholesterol biosynthesis genes?
Advanced Experimental Design
A controlled in vitro approach involves treating Caco-2 cells with this compound (e.g., 1–10 µM) alongside lovastatin (to induce cholesterol synthesis) for 48 hours, followed by RNA-seq and qRT-PCR to quantify changes in cholesterol pathway genes (HMGCR, FDFT1, SQLE). Dose-response curves and protein analysis (e.g., Wes™ Simple Western) for SREBP-2 cleavage can clarify mechanistic thresholds. Notably, this compound reduces mature SREBP-2 levels by enhancing proteolysis, independent of SCAP/INSIG1 regulation . Include calcium chelation assays (e.g., BAPTA/AM) to test calcium's role in SREBP-2 modulation .
Q. How should contradictory data between in vitro and in vivo models of this compound's anti-inflammatory efficacy be analyzed?
Data Contradiction Analysis
While this compound suppresses LPS-induced inflammation in cultured macrophages by >70% , its in vivo efficacy in TPA-induced ear edema models is contingent on AHR expression. In AHR-knockout mice, this compound fails to reduce edema, highlighting AHR dependency . To resolve discrepancies:
- Compare ligand bioavailability and tissue-specific AHR isoform expression (e.g., AHRb vs. AHRd).
- Use siRNA knockdown in primary cells to isolate AHR-mediated effects.
- Validate with parallel in vitro/in vivo RNA-seq datasets to identify compensatory pathways.
Q. Which key genes and pathways are most sensitive to this compound-mediated repression in cholesterol metabolism?
Basic Mechanistic Insight
this compound significantly downregulates NPC1L1 (a cholesterol transporter) and cholesterol synthesis genes (HMGCR, IDI1, MVD) by attenuating SREBP-2 transcriptional activity. RNA-seq data from Caco-2 cells show 1.5–2.5-fold repression of these genes under lovastatin co-treatment . Notably, this compound’s inhibition of NPC1L1 is independent of direct AHR/DRE binding, implicating protein-protein interactions with SREBP-2 .
Q. What methodological considerations are critical when applying RNA-seq to study this compound's transcriptional effects?
Advanced Methodology
- Normalization : Use spike-in controls (e.g., ERCC) to account for variability in lovastatin-treated vs. This compound-treated samples.
- Pathway Analysis : Tools like DAVID or GSEA should prioritize lipid biosynthesis (GO:0008610) and inflammation (GO:0006954) ontologies.
- Validation : Confirm RNA-seq hits with qRT-PCR (≥3 biological replicates) and protein assays (e.g., Wes™ for SREBP-2) .
- Thresholds : Apply adjusted p-values (<0.05) and log2 fold changes (>1.5) to filter significant hits .
Q. What role does SREBP-2 proteolysis play in mediating this compound's suppression of cholesterol synthesis?
Advanced Mechanistic Analysis
this compound enhances proteolytic degradation of mature SREBP-2 (mSREBP-2) via AHR-dependent cytoplasmic interactions, reducing transcriptional activation of cholesterol genes. Key evidence:
- Time-Course Experiments : 24–48 hour treatments show progressive mSREBP-2 depletion .
- Cycloheximide Chase Assays : Demonstrate accelerated mSREBP-2 turnover in this compound-treated cells .
- Calcium Chelation : BAPTA/AM reverses this compound’s suppression of mSREBP-2, implicating calcium signaling in this process .
Q. Which in vitro models are most suitable for studying this compound's anti-inflammatory activity?
Basic Model Selection
- Primary Macrophages : Isolate peritoneal macrophages from wild-type and AHR-knockout mice to test ligand specificity .
- Caco-2 Cells : Ideal for cholesterol uptake studies due to endogenous NPC1L1/SREBP-2 expression .
- HEK293T AHR Reporter Lines : Validate AHR activation/repression using XRE-driven luciferase assays .
Q. How do structural differences between this compound and SGA315 influence their efficacy in gene repression?
Advanced Comparative Analysis
SGA315 exhibits stronger repression of cholesterol synthesis genes (FDFT1, IDI1) and induces partial CYP1A1 expression (~20% of TCDD’s effect), whereas this compound lacks CYP1A1 induction. This divergence stems from:
- Ligand-Receptor Dynamics : Molecular docking studies suggest SGA315 has higher AHR binding affinity.
- Dose-Response : SGA315 achieves 50% repression of HMGCR at 5 µM vs. 10 µM for this compound .
- Functional Assays : Use luciferase reporters under SREBP-2 promoters to quantify transcriptional inhibition .
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-prop-2-enyl-7-(trifluoromethyl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-4-10-24-18-14(6-5-7-15(18)19(20,21)22)17(23-24)13-9-8-12(25-2)11-16(13)26-3/h4-9,11H,1,10H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIOASGFHBRKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C3=C2C=CC=C3C(F)(F)F)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470214 | |
Record name | 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680611-86-3 | |
Record name | 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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